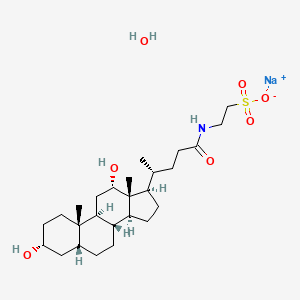

Sodium taurodeoxycholate hydrate

Overview

Description

Sodium taurodeoxycholate monohydrate is a bile acid derivative synthesized from cholesterol in the liver. It is an amphiphilic surfactant molecule with the molecular formula C26H44NNaO6S . This compound is known for its role in the emulsification of fats and oils in the digestive system, aiding in the absorption of lipids. It is also used in various scientific research applications due to its unique properties .

Mechanism of Action

Target of Action

Sodium taurodeoxycholate hydrate primarily targets the S1PR2 and TGR5 pathways . These pathways play crucial roles in various biological processes, including cell proliferation and apoptosis.

Mode of Action

This compound is an amphiphilic surfactant molecule synthesized from cholesterol in the liver . It interacts with its targets by activating the S1PR2 and TGR5 pathways . The activation of these pathways leads to various changes in cellular functions, including cell proliferation and apoptosis.

Biochemical Pathways

The activation of the S1PR2 and TGR5 pathways by this compound affects various downstream effects. For instance, it has been shown to stimulate intestinal epithelial cell proliferation . It also induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle .

Pharmacokinetics

It is known that the compound is synthesized from cholesterol in the liver , suggesting that it may be metabolized and excreted by the liver.

Result of Action

The activation of the S1PR2 and TGR5 pathways by this compound leads to various molecular and cellular effects. For example, it has been shown to stimulate intestinal epithelial cell proliferation . It also induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been used in a study to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . This suggests that the concentration of bile salts in the environment can affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Sodium taurodeoxycholate hydrate interacts with various biomolecules. It activates the S1PR2 pathway in addition to the TGR5 pathway . It has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane .

Cellular Effects

This compound has significant effects on cellular processes. It stimulates intestinal epithelial cell proliferation in a dose-dependent manner . It induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle, and increases c-myc protein and mRNA expression in IEC-6 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It inhibits the binding of N-3H-methylscopolamine to the M3 muscarinic receptor of acetylcholine .

Temporal Effects in Laboratory Settings

It has been used in studies to investigate polymorphic behavior in protein-surfactant mixtures .

Dosage Effects in Animal Models

In animal models, this compound confers protection to C57BL/6N mice with sepsis, but does not protect TGR5 KO mice under sepsis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from cholesterol in the liver .

Transport and Distribution

It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate monohydrate is synthesized from taurodeoxycholic acid, which is derived from deoxycholic acid. The synthesis involves the conjugation of deoxycholic acid with taurine, followed by the neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents

Catalysts: None required

Industrial Production Methods: Industrial production of sodium taurodeoxycholate monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Extraction: Deoxycholic acid is extracted from bovine bile.

Conjugation: Deoxycholic acid is conjugated with taurine.

Neutralization: The conjugated product is neutralized with sodium hydroxide.

Purification: The final product is purified through crystallization or other purification techniques

Chemical Reactions Analysis

Types of Reactions: Sodium taurodeoxycholate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent bile acid.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Deoxycholic acid derivatives.

Substitution: Various substituted bile acid derivatives

Scientific Research Applications

Sodium taurodeoxycholate monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of lipid metabolism and transport.

Medicine: Investigated for its potential therapeutic effects in liver diseases and as a drug delivery agent.

Industry: Utilized in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties .

Comparison with Similar Compounds

- Sodium taurocholate

- Sodium glycocholate

- Sodium taurochenodeoxycholate

- Sodium taurolithocholate

Comparison: Sodium taurodeoxycholate monohydrate is unique due to its specific activation of the S1PR2 pathway, which is not prominently activated by other bile acids. This makes it particularly useful in studies related to lipid metabolism and inflammatory responses. Additionally, its amphiphilic nature and surfactant properties make it a valuable compound in various industrial applications .

Biological Activity

Sodium taurodeoxycholate hydrate (STDH) is a bile salt derivative recognized for its amphiphilic properties, which enable it to interact with both hydrophilic and hydrophobic substances. This compound plays a significant role in various biological processes, particularly in lipid digestion and absorption. This article explores the biological activity of STDH, highlighting its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C26H46NNaO7S

- Molecular Weight : 541.72 g/mol

- CAS Number : 207737-97-1

- Critical Micelle Concentration (CMC) : 2-6 mM

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Detergent Properties : STDH acts as a surfactant, reducing surface tension and facilitating the emulsification of fats. This property is crucial for lipid transport and digestion in the intestine .

- Membrane Interaction : STDH disrupts lipid bilayers, allowing for the solubilization of membrane proteins. This characteristic is particularly useful in biochemical studies involving protein extraction and analysis .

- GPCR Activation : Research indicates that STDH can activate specific G-protein-coupled receptors (GPCRs), which are involved in various cellular processes such as proliferation and inflammation .

- Micelle Formation : It forms micelles that assist in solubilizing poorly water-soluble substances, enhancing their bioavailability in biological systems .

Biological Activities

This compound has been studied for various biological activities:

- Emulsification of Lipids : STDH plays a critical role in fat emulsification, aiding in nutrient absorption during digestion.

- Cell Membrane Permeabilization : It enhances the uptake of hydrophobic compounds by cells, which can be beneficial for drug delivery systems .

- Cancer Research : Studies have shown that STDH can rescue human colon cancer cells from apoptosis by activating EGFR-dependent signaling pathways, suggesting potential therapeutic applications .

Interaction with Anticancer Drugs

A study investigated the interaction between sodium taurodeoxycholate and the anticancer drug mitoxantrone. The results indicated that STDH enhances the aggregation of mitoxantrone, facilitating its encapsulation within bile salt micelles. This interaction was quantified using UV-Vis absorption spectroscopy, revealing significant binding constants that suggest a strong affinity between mitoxantrone and STDH micelles .

Lipid Bilayer Studies

Research assessing the effects of submicellar concentrations of bile salts on lipid bilayer membranes demonstrated that sodium taurodeoxycholate significantly alters membrane properties. This study utilized differential scanning calorimetry (DSC) to evaluate changes in lipid organization induced by STDH, providing insights into its role in membrane dynamics .

Comparative Analysis with Other Bile Salts

The unique properties of this compound can be contrasted with other bile salts:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium taurocholate | C26H45NNaO7S | More hydrophilic; commonly used as a surfactant |

| Sodium deoxycholate | C24H43NaO4S | Less soluble; primarily involved in fat digestion |

| Sodium cholate | C24H39NaO5S | Stronger choleretic effects; more potent bile action |

| Sodium glycocholate | C26H43NNaO5 | Contains glycine; different solubility profile |

Properties

IUPAC Name |

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHRQQJFKOHLAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-95-6, 207737-97-1 | |

| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Taurodeoxycholic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.